Cobalt protoporphyrin IX
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Overview
Description
Cobalt protoporphyrin IX is a metalloporphyrin compound where cobalt is coordinated within the protoporphyrin IX macrocycle. Porphyrins are macrocyclic compounds essential for various biological functions, including oxygen transport and photosynthesis. This compound is known for its ability to induce heme oxygenase-1, an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt protoporphyrin IX typically involves the insertion of cobalt into the protoporphyrin IX macrocycle. This can be achieved through various methods, including:
Chemical Synthesis: This involves the reaction of protoporphyrin IX with cobalt salts under controlled conditions.
Biological Synthesis: This method leverages biological systems to produce protoporphyrin IX, which is then chemically modified to incorporate cobalt.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cobalt protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) protoporphyrin IX.
Reduction: Reduction reactions can convert cobalt(III) protoporphyrin IX back to cobalt(II) protoporphyrin IX.
Substitution: Ligand substitution reactions can occur, where ligands coordinated to the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as pyridine or imidazole can be used in substitution reactions.
Major Products
The major products formed from these reactions include various cobalt(III) and cobalt(II) complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cobalt protoporphyrin IX has a wide range of scientific research applications, including:
Mechanism of Action
Cobalt protoporphyrin IX exerts its effects primarily through the induction of heme oxygenase-1. This enzyme catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron. The induction of heme oxygenase-1 leads to various biological effects, including anti-inflammatory and cytoprotective effects . The molecular targets and pathways involved include the activation of the Nrf2/HO-1 axis .
Comparison with Similar Compounds
Similar Compounds
Iron protoporphyrin IX (heme): The natural form of protoporphyrin IX with iron as the central metal.
Tin protoporphyrin IX: Another metalloporphyrin with tin as the central metal, known for its ability to inhibit heme oxygenase-1.
Zinc protoporphyrin IX: A metalloporphyrin with zinc as the central metal, used in various biological studies.
Uniqueness
Cobalt protoporphyrin IX is unique in its ability to induce heme oxygenase-1, which sets it apart from other metalloporphyrins. This property makes it a valuable tool in studying heme metabolism and its potential therapeutic applications .
Properties
Molecular Formula |
C34H32CoN4O4 |
---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;cobalt(2+) |
InChI |
InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
AQTFKGDWFRRIHR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Co+2] |
Origin of Product |
United States |
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